3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide
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Overview
Description
3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry. The compound features a carbazole moiety, which is a tricyclic aromatic system, and a cyclohexyl group attached to a propanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide typically involves multiple steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Formation of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with cyclohexylamine and propionic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dicarbaldehyde.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic ring of the carbazole can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Carbazole-3,6-dicarbaldehyde
Reduction: Amine derivatives
Substitution: Halogenated or nitrated carbazole derivatives
Scientific Research Applications
3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole: A simpler carbazole derivative with similar electronic properties.
9-ethyl-9H-carbazol-3-carbaldehyde: An intermediate in the synthesis of 3-cyclohexyl-N-(9-ethyl-9H-carbazol-3-yl)propanamide.
5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Compounds with both carbazole and thiadiazole moieties, known for their biological activity.
Uniqueness
This compound is unique due to its combination of a carbazole moiety with a cyclohexyl group and a propanamide chain. This structure imparts specific electronic and steric properties, making it suitable for various applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C23H28N2O |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-(9-ethylcarbazol-3-yl)propanamide |
InChI |
InChI=1S/C23H28N2O/c1-2-25-21-11-7-6-10-19(21)20-16-18(13-14-22(20)25)24-23(26)15-12-17-8-4-3-5-9-17/h6-7,10-11,13-14,16-17H,2-5,8-9,12,15H2,1H3,(H,24,26) |
InChI Key |
SFZFKJWUTXVDQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC3CCCCC3)C4=CC=CC=C41 |
Origin of Product |
United States |
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